molecular formula C10H7NNa2O6S2 B1619552 1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt CAS No. 842-17-1

1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt

Cat. No.: B1619552
CAS No.: 842-17-1
M. Wt: 347.3 g/mol
InChI Key: OHWJIXLZUWRMQY-UHFFFAOYSA-L
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Description

1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt is an organic compound with the molecular formula C10H8NNa2O6S2. It is a derivative of naphthalene, containing both amino and sulfonic acid functional groups. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt typically involves the sulfonation of 1,3-naphthalenedisulfonic acid followed by amination. One common method involves heating the disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid with excess aqueous ammonia and ammonium bisulfite at 185°C for 18 hours . The reaction mixture is then basified, heated to remove excess ammonia, neutralized, and evaporated to remove any residual sulfite .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation and amination processes under controlled conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonic acid groups can be reduced to sulfinic acids under specific conditions.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfinic acid derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt is unique due to its specific combination of amino and sulfonic acid groups, which confer distinct chemical reactivity and fluorescence properties. This makes it particularly valuable in applications requiring specific labeling and detection of carbohydrates and other biomolecules .

Properties

IUPAC Name

disodium;7-aminonaphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2.2Na/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWJIXLZUWRMQY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NNa2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86-65-7 (Parent)
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9061205
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842-17-1
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 7-aminonaphthalene-1,3-disulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Naphthalenedisulfonic acid, 7-amino-, disodium salt
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